molecular formula C18H26ClN3O B1457688 Chloroquine N-oxide CAS No. 68121-48-2

Chloroquine N-oxide

Cat. No.: B1457688
CAS No.: 68121-48-2
M. Wt: 335.9 g/mol
InChI Key: HPVLZIVCPLRCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroquine N-oxide is a derivative of chloroquine, a well-known antimalarial drug This compound is characterized by the presence of an N-oxide functional group attached to the chloroquine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroquine N-oxide can be synthesized through the oxidation of chloroquine. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under mild conditions, often at room temperature, to prevent the degradation of the chloroquine molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Chloroquine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloroquine N-oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and biological activity compared to its parent compound, chloroquine. This functional group may enhance its solubility and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic properties .

Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-N,N-diethylpentan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-4-22(23,5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVLZIVCPLRCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315781
Record name Chloroquine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68121-48-2
Record name Chloroquine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68121-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroquine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroquine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROQUINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3324Q70T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroquine N-oxide
Reactant of Route 2
Chloroquine N-oxide
Reactant of Route 3
Reactant of Route 3
Chloroquine N-oxide
Reactant of Route 4
Reactant of Route 4
Chloroquine N-oxide
Reactant of Route 5
Chloroquine N-oxide
Reactant of Route 6
Chloroquine N-oxide
Customer
Q & A

Q1: What are the known metabolic pathways of Chloroquine in humans?

A2: Studies have identified several metabolic pathways for Chloroquine in humans. Key pathways include N-dealkylation, resulting in metabolites like desethylchloroquine and didesethylchloroquine, and N-oxidation, leading to the formation of Chloroquine N-oxide and Chloroquine N-di-oxide. [, , ] These metabolites have been detected in various biological samples, including urine, blood, and cord blood. Gas chromatography, thin-layer chromatography, and gas chromatography/mass spectrometry are commonly employed techniques for separating, identifying, and quantifying these metabolites. []

Q2: How does this compound interact with the acetylcholine system in muscle tissue?

A3: Research using the isolated rectus abdominis muscle of the toad (Bufo regularis) showed that this compound, similar to Chloroquine, can influence acetylcholine-induced muscle contractions. At low concentrations, both compounds enhanced acetylcholine-induced contractions but depressed those evoked by carbachol. [] In contrast, at higher concentrations, both compounds inhibited contractions induced by acetylcholine and carbachol. [] This suggests a complex interaction with the acetylcholine system, potentially at the cellular level, with possible anticholinesterase activity. []

Q3: What is the significance of identifying a 7-chloro-4-aminoquinoline metabolite of Chloroquine?

A4: The identification of 7-chloro-4-aminoquinoline as a metabolite of Chloroquine is significant because it lacks the alkyl side chain present in the parent compound. [] This finding indicates that metabolic pathways exist for cleaving this side chain, raising questions about the potential pharmacological activity and toxicological profile of this unique metabolite. Further research is needed to understand the implications of 7-chloro-4-aminoquinoline formation in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.